Diethyl (3-chloropropyl)malonate
Overview
Description
Diethyl (3-chloropropyl)malonate is an organic compound with the molecular formula C10H17ClO4 and a molecular weight of 236.69 g/mol . It is commonly used as an intermediate in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a chloropropyl
Biological Activity
Diethyl (3-chloropropyl)malonate (DCM) is a malonate derivative that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a chloropropyl group attached to a diethyl malonate backbone. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of DCM typically involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane. This reaction can be facilitated by using bases such as potassium carbonate (K2CO3) in various solvents. For instance, one study reported an 85.2% yield when employing nano-K2CO3 as a base at 65 °C . The overall reaction scheme can be summarized as follows:
- Reactants : Diethyl malonate + 1-bromo-3-chloropropane
- Conditions : Base (e.g., K2CO3), temperature control
- Product : this compound
Antimicrobial Properties
Research indicates that malonate derivatives, including DCM, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various malonates against pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals . The chloropropyl group may contribute to enhanced membrane permeability, facilitating the compound's entry into microbial cells.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancers . The structural similarity to other known enzyme inhibitors positions DCM as a candidate for further exploration.
Case Studies
- Synthesis and Biological Evaluation : A recent study synthesized DCM and evaluated its biological activity against various cancer cell lines. The results indicated that DCM exhibited cytotoxic effects, particularly against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
- Toxicological Assessment : Another investigation assessed the toxicity of DCM using standard protocols. The compound showed moderate toxicity levels in vitro, necessitating further studies to evaluate its safety profile for potential therapeutic use .
Research Findings Summary
Properties
IUPAC Name |
diethyl 2-(3-chloropropyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOPYKKJFZHTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171987 | |
Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-43-2 | |
Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (3-chloropropyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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